molecular formula C8H15NO3 B13514963 Ethyl 3-hydroxypiperidine-3-carboxylate

Ethyl 3-hydroxypiperidine-3-carboxylate

Cat. No.: B13514963
M. Wt: 173.21 g/mol
InChI Key: INOIRMPDTDVYQO-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypiperidine-3-carboxylate is a chiral piperidine derivative that serves as a versatile and high-value synthetic building block in organic chemistry and drug discovery. Piperidine rings are among the most significant heterocyclic structures in pharmaceuticals, found in more than twenty classes of drugs and numerous alkaloids . This compound integrates both a hydroxyl and an ester functional group on the same carbon atom of the piperidine ring, making it a valuable precursor for the stereospecific synthesis of complex molecules. Its structure is particularly useful for creating enantiomerically pure α-substituted-β-hydroxycarboxylates, which are crucial building blocks in organic synthesis . The compound's primary research value lies in its application as a key intermediate for the discovery and development of new active pharmaceutical ingredients (APIs). Piperidine derivatives are extensively explored for their biological activity, and similar compounds have been identified as potent, species-selective, and orally active agents in phenotypic screens, demonstrating low resistance propensity in disease models . The ester moiety allows for further functionalization, while the hydroxyl group can be involved in hydrogen bonding or serve as a handle for chemical modification. This reagent is provided For Research Use Only and is strictly intended for use in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 3-hydroxypiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(10)8(11)4-3-5-9-6-8/h9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOIRMPDTDVYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ethyl 3-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can lead to the formation of dioxotetramine ligands .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, piperidine derivatives generally exert their effects by interacting with various enzymes and receptors in the body . These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Positional Isomers

  • Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride (CAS 40615-36-9):

    • The hydroxyl group is at the 5-position instead of the 3-position.
    • The hydrochloride salt form enhances aqueous solubility compared to the free base of the target compound .
    • Positional isomerism may alter hydrogen-bonding interactions and metabolic stability.
  • Methyl Piperidine-3-carboxylate Hydrochloride: Lacks the hydroxyl group but shares the ester at the 3-position.

Functional Group Variations

  • Ethyl 4-Oxopiperidine-3-carboxylate Hydrochloride (CAS 4644-61-5):

    • Contains a ketone (4-oxo) instead of a hydroxyl group.
    • The ketone increases electrophilicity, making it reactive toward nucleophiles (e.g., in reductive amination or Grignard reactions) .
    • Hydrochloride salt form improves crystallinity and storage stability.
  • Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride (CAS 176523-95-8): A methyl group replaces the hydroxyl at the 3-position.

Stereochemical Variants

  • (S)-Ethyl Piperidine-3-carboxylate (CAS 4842-86-8):
    • The (S)-enantiomer may exhibit distinct pharmacological activity compared to racemic mixtures.
    • Stereochemistry influences binding to chiral receptors or enzymes, as seen in nAChR modulators .

Ester Chain Modifications

  • Methyl 3-Hydroxypiperidine-3-carboxylate (CAS 1008779-94-9):
    • Methyl ester instead of ethyl ester.
    • Lower molecular weight (159.18 g/mol vs. 187.22 g/mol for the ethyl analog) and faster hydrolysis kinetics due to smaller alkyl chain .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 3-hydroxypiperidine-3-carboxylate with high purity?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution and esterification is commonly employed. Key steps include:

  • Stepwise alkylation : React piperidine derivatives with ethyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the ester group .
  • Hydroxylation : Introduce the hydroxyl group via controlled oxidation (e.g., using KMnO₄ or H₂O₂) or hydroxyl-protection/deprotection strategies .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm structural integrity by identifying peaks for the piperidine ring (δ 1.4–2.8 ppm for protons), ester group (δ 4.1–4.3 ppm for CH₂CH₃), and hydroxyl proton (broad peak at δ 3.5–5.0 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, O-H stretch at ~3400 cm⁻¹ for hydroxyl) .
  • HPLC : Assess purity (>95% via reverse-phase C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral resolution : Use chiral auxiliaries (e.g., L-proline) during synthesis or employ chiral chromatography (Chiralpak® columns) post-synthesis .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .
  • Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor enantioselective pathways .

Q. What experimental approaches address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Comparative assays : Test compounds under standardized conditions (e.g., fixed concentration, cell lines) to minimize variability .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic modifications (e.g., substituents on the piperidine ring) to identify pharmacophores .
  • Molecular docking : Predict binding modes to target proteins (e.g., GPCRs) using software like AutoDock Vina, followed by mutagenesis studies to validate interactions .

Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacological studies?

  • Methodological Answer :

  • pH adjustment : Maintain solutions at pH 6–7 to prevent ester hydrolysis. Use buffered saline (PBS) for in vitro assays .
  • Lyophilization : Prepare stable lyophilized powders by freeze-drying in the presence of excipients (e.g., mannitol) .
  • Degradation studies : Monitor stability via accelerated aging (40°C/75% RH) and analyze degradation products using LC-MS .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use software like GraphPad Prism .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) to identify significant differences .
  • Principal component analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity and metabolic activity) .

Q. How can researchers design experiments to differentiate between on-target and off-target effects of this compound in cellular models?

  • Methodological Answer :

  • Knockout/knockdown models : Use CRISPR-Cas9 to delete putative target genes and assess compound efficacy .
  • Proteome profiling : Perform mass spectrometry-based proteomics to identify differentially expressed proteins post-treatment .
  • Selectivity panels : Screen against a panel of related receptors/enzymes (e.g., KinomeScan) to evaluate specificity .

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